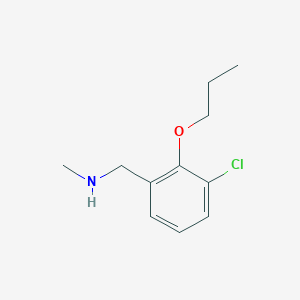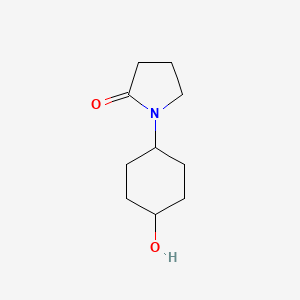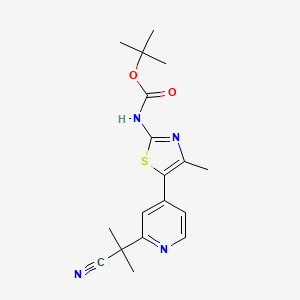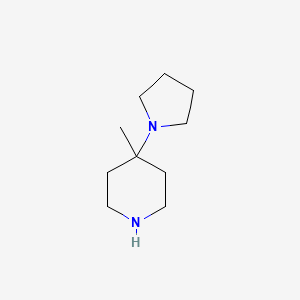
4-Methyl-4-(1-pyrrolidinyl)piperidine
Vue d'ensemble
Description
4-Methyl-4-(1-pyrrolidinyl)piperidine is a compound that belongs to the class of nitrogen heterocycles . It is used in the synthesis of various bioactive molecules and has been reported to form Hofmann type complexes . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The molecular structure of 4-Methyl-4-(1-pyrrolidinyl)piperidine is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Pyrrolidine and its derivatives, including “4-Methyl-4-(1-pyrrolidinyl)piperidine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They are used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- The outcomes obtained include the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Scientific Field: Drug Discovery
- Piperidine-containing compounds, including “4-Methyl-4-(1-pyrrolidinyl)piperidine”, represent one of the most important synthetic medicinal blocks for drugs construction .
- The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- The outcomes obtained include the synthesis of potential drugs containing piperidine moiety .
-
Scientific Field: Pharmacology
- “4-Methyl-4-(1-pyrrolidinyl)piperidine” is used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins, small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, selective Polo-like kinase 1 inhibitors, and molecules with effects on plasma glucose levels .
- The methods of application or experimental procedures involve chemical reactions to synthesize these compounds .
- The outcomes obtained include the synthesis of these compounds with potential therapeutic effects .
-
Scientific Field: Analgesics Research
- “4-Methyl-4-(1-pyrrolidinyl)piperidine” derivatives have been tested for their analgesic properties .
- The methods of application or experimental procedures involve animal testing .
- The outcomes obtained include data that showed a high correlation with human data, indicating the potential of these compounds as effective analgesics .
-
Scientific Field: Synthesis of Biologically Active Compounds
- “4-Methyl-4-(1-pyrrolidinyl)piperidine” is used in the synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol, a polyhydroxylated pyrrolidine that is a more potent α-glycosidase (AG) inhibitor .
- The methods of application or experimental procedures involve a short and alternative strategy to synthesize this compound .
- The outcomes obtained include the synthesis of this compound with potential therapeutic effects .
-
Scientific Field: Pharmacological Applications
- Piperidine derivatives, including “4-Methyl-4-(1-pyrrolidinyl)piperidine”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application or experimental procedures involve chemical reactions to synthesize these compounds .
- The outcomes obtained include the synthesis of these compounds with potential therapeutic effects .
-
Scientific Field: Synthesis of Biologically Active Compounds
- “4-Methyl-4-(1-pyrrolidinyl)piperidine” is used in the synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol, a polyhydroxylated pyrrolidine that is a more potent α-glycosidase (AG) inhibitor than its natural enantiomer compound .
- The methods of application or experimental procedures involve a short and alternative strategy to synthesize this compound .
- The outcomes obtained include the synthesis of this compound with potential therapeutic effects .
-
Scientific Field: Pharmacological Applications
- Piperidine derivatives, including “4-Methyl-4-(1-pyrrolidinyl)piperidine”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application or experimental procedures involve chemical reactions to synthesize these compounds .
- The outcomes obtained include the synthesis of these compounds with potential therapeutic effects .
Safety And Hazards
Orientations Futures
Piperidine derivatives, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, continue to be a focus in drug discovery due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and biological applications of these compounds .
Propriétés
IUPAC Name |
4-methyl-4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-10(4-6-11-7-5-10)12-8-2-3-9-12/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZSQQMKOKWEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(pyrrolidin-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



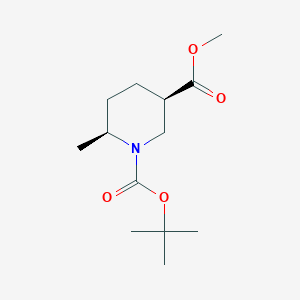
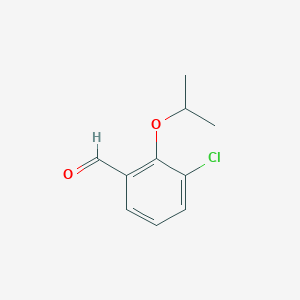
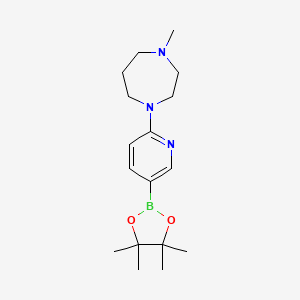
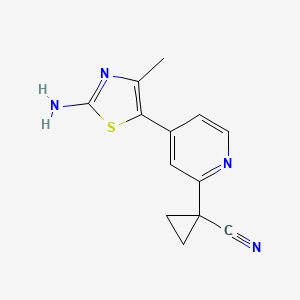
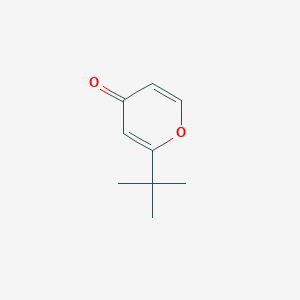
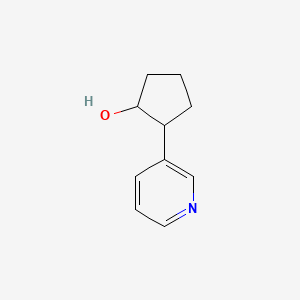
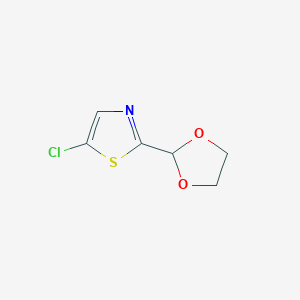
![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B1397793.png)
